Methyl 2-bromo-5-cyanobenzoate
Description
Methyl 2-bromo-5-cyanobenzoate is a crystalline solid recognized for its role as a versatile building block in organic synthesis. cymitquimica.com The specific arrangement of its functional groups—a bromine atom at the 2-position, a cyano group at the 5-position, and a methyl ester at the 1-position—provides multiple reactive sites for chemical modification. This trifunctional nature allows chemists to perform a variety of transformations to construct elaborate molecular frameworks, particularly for applications in medicinal chemistry and materials science. smolecule.comchemscene.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1031927-03-3 chemicalbook.com |
| Molecular Formula | C₉H₆BrNO₂ biocompare.comamadischem.com |
| Molecular Weight | 240.05 g/mol amadischem.com |
| Appearance | Solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| InChI Key | SILKGSBMCDUFGF-UHFFFAOYSA-N amadischem.com |
This table is populated with data from publicly available chemical databases and may not represent exhaustive testing.
The significance of this compound lies in its capacity to serve as a scaffold for creating diverse and complex molecules. cymitquimica.com The three distinct functional groups can be selectively targeted in various chemical reactions:
The Bromo Group: The bromine atom is an excellent leaving group in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of biaryl systems and other complex structures.
The Cyano Group: The nitrile (cyano) functionality is a versatile precursor. It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or converted into a tetrazole ring. The cyano group's electron-withdrawing nature also influences the reactivity of the aromatic ring. smolecule.cominnospk.com
The Methyl Ester Group: The ester can be hydrolyzed to its corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further functionalization. It can also act as a protecting group for the carboxylic acid functionality during reactions targeting the bromo or cyano groups.
This multi-functional nature allows for sequential and regioselective modifications, providing a powerful tool for building molecular complexity from a relatively simple starting material.
Research involving this compound is predominantly focused on its use as a key intermediate in the synthesis of biologically active compounds and functional materials.
Medicinal Chemistry: A significant area of application is in the development of pharmaceutical agents. smolecule.com The scaffold is particularly valuable in the synthesis of enzyme inhibitors. For instance, related bromo-cyanobenzoic acid derivatives are used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govresearchgate.net The ability to readily modify the core structure allows researchers to generate libraries of compounds for structure-activity relationship (SAR) studies, optimizing potency and selectivity for specific biological targets like PARP-1 and PARP-2. nih.govnih.gov The synthesis of various heterocyclic compounds, which are prevalent in many drug molecules, often utilizes intermediates derived from this or structurally similar building blocks.
Materials Science: In materials science, aromatic compounds with multiple functional groups are used to create novel organic materials with specific electronic or optical properties. chemscene.com For example, this compound has been utilized in the synthesis of three-state molecular switches. uwec.edu In this research, the compound was synthesized from Methyl-2-bromo-5-iodobenzoate and used as a precursor to build bridged biphenyl (B1667301) molecules. uwec.edu These molecules can change their conformation, and thus their properties, in response to external stimuli like pH, making them candidates for nanoscale fluorescent sensors and molecular mechanical devices. uwec.edu
Synthetic Methodology: The compound is also employed in the development of new synthetic methods. Its well-defined reactive sites make it a useful substrate for testing the scope and limitations of novel chemical transformations, such as catalyst-free C=N bond formation reactions. royalsocietypublishing.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl-2-bromo-5-iodobenzoate |
| 2-bromobenzoic acid |
| Olaparib |
| AZD2461 |
| 2-acetylbenzoic acid |
| Sorafenib |
| Analgin |
| Fluazuron |
| Aminoglutethimide |
| Linezolid |
| Masitinib |
| 2-Bromo-5-cyanopyridine |
| 3-Bromo-5-cyano-2-methylbenzoic acid |
| 2-Methylbenzoic Acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKGSBMCDUFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650131 | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-03-3 | |
| Record name | Benzoic acid, 2-bromo-5-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-5-cyanobenzoate | |
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Synthetic Methodologies for Methyl 2 Bromo 5 Cyanobenzoate
Established Synthetic Routes and Reaction Conditions
Several established methods are utilized for the synthesis of Methyl 2-bromo-5-cyanobenzoate, primarily involving cyanation reactions and modifications of benzoic acid derivatives.
Palladium-Catalyzed Cyanation from Methyl 2-bromo-5-iodobenzoate
A primary route for introducing a cyano group onto an aromatic ring is through palladium-catalyzed cross-coupling reactions. While the direct cyanation of Methyl 2-bromo-5-iodobenzoate is a specific example, the general methodology involves the reaction of an aryl halide with a cyanide source, frequently zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for such transformations. whiterose.ac.uk
The reaction typically proceeds by the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst. Using a di-halogenated substrate like Methyl 2-bromo-5-iodobenzoate would offer regioselective substitution, as the carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition to palladium. This allows for the selective replacement of the iodine atom with a cyano group.
Table 1: Typical Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
| Component | Role | Example |
|---|---|---|
| Substrate | Starting Material | Aryl Iodide or Aryl Bromide |
| Cyanide Source | Provides CN group | Zinc Cyanide (Zn(CN)₂) researchgate.netresearchgate.net |
| Catalyst | Facilitates reaction | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand researchgate.netwhiterose.ac.uk |
| Solvent | Reaction Medium | DMF or other polar aprotic solvents researchgate.net |
| Temperature | Reaction Condition | Room temperature to elevated temperatures (40-80 °C) organic-chemistry.orgresearchgate.net |
This method is valued for its functional group tolerance and generally good to excellent yields. researchgate.netrsc.org
Preparation from 2-Bromobenzoic Acid Derivatives
Synthesizing this compound can also begin with more readily available 2-bromobenzoic acid or its derivatives. This multi-step approach requires the introduction of the cyano group at the 5-position and conversion of the carboxylic acid to a methyl ester. A plausible synthetic sequence is as follows:
Nitration: 2-Bromobenzoic acid is first nitrated. The bromo group is ortho-, para-directing, and the carboxylic acid group is meta-directing. This combination directs the incoming nitro group primarily to the 5-position, yielding 2-bromo-5-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group (NH₂) using standard reducing agents like tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd/C), resulting in 2-bromo-5-aminobenzoic acid. google.com
Sandmeyer Reaction: The amino group is converted into a cyano group via the Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite (NaNO₂) in an acidic medium, followed by treatment with a copper(I) cyanide (CuCN) solution to yield 2-bromo-5-cyanobenzoic acid.
Esterification: Finally, the carboxylic acid is converted to the methyl ester. This can be achieved through Fischer esterification, reacting the acid with methanol in the presence of a strong acid catalyst (like H₂SO₄), to produce the final product, this compound.
Alternative Preparative Strategies from Related Benzoic Acid Derivatives
Alternative strategies can be employed, starting from different benzoic acid precursors. For instance, one could start with a compound that already contains the cyano group.
A potential route starts from 3-aminobenzoic acid:
Bromination: Bromination of 3-aminobenzoic acid would likely place the bromine atom ortho to the activating amino group, at the 2-position, yielding 3-amino-2-bromobenzoic acid.
Sandmeyer Cyanation: The amino group can then be converted to a cyano group. This would place the cyano group at the 3-position, which is not the desired isomer.
A more effective alternative begins with 4-amino-3-bromobenzoic acid:
Esterification: The carboxylic acid is first protected as a methyl ester, yielding Methyl 4-amino-3-bromobenzoate.
Sandmeyer Reaction: The 4-amino group is then converted to a cyano group. This would yield Methyl 3-bromo-4-cyanobenzoate.
Another approach involves the cyanation of 5-bromobenzoic acid derivatives. google.com For example, starting with 2-amino-5-bromobenzoic acid, one could first perform the Sandmeyer reaction to introduce the cyano group, followed by a subsequent reaction to introduce the bromine at the 2-position, although regioselectivity could be challenging.
Advanced Synthetic Techniques and Catalyst Systems
Modern synthetic chemistry often relies on advanced techniques and highly efficient catalyst systems to improve yield, selectivity, and reaction conditions.
Noble Metal Catalysis in Synthesis
Noble metals, particularly palladium, are central to modern cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the synthesis of this compound, palladium-catalyzed cyanation is a key advanced technique. organic-chemistry.org These catalysts are highly efficient, allowing reactions to occur at low catalyst loadings and often under mild conditions. nih.gov
The effectiveness of palladium catalysts stems from their ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand bound to the palladium center is crucial for tuning the catalyst's reactivity, stability, and selectivity. researchgate.net For cyanation reactions, phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common. researchgate.netwhiterose.ac.uk Recent advancements have focused on developing more robust catalysts that can function at room temperature and in aqueous media, which enhances the safety and environmental profile of the synthesis. organic-chemistry.orgnih.gov
Considerations for Air-Sensitive Reactions
Many reagents and catalysts used in organometallic chemistry, including palladium-catalyzed reactions, are sensitive to air and moisture. whiterose.ac.uk The Pd(0) species and phosphine ligands can be readily oxidized by atmospheric oxygen, which deactivates the catalyst and leads to lower yields and the formation of byproducts.
To prevent this, these reactions are typically performed using specialized techniques and equipment:
Inert Atmosphere: Reactions are carried out under an inert atmosphere of nitrogen or argon gas.
Schlenk Line: A Schlenk line is a common piece of laboratory equipment that allows for the manipulation of air-sensitive compounds. It consists of a dual manifold with stopcocks that can switch between a vacuum source and a supply of inert gas. This enables the removal of air from the reaction flask and backfilling with an inert gas. whiterose.ac.uk
Dry Solvents: Solvents must be rigorously dried and deoxygenated before use, as trace amounts of water or oxygen can quench reagents and deactivate catalysts.
Cannula Transfer: Air-sensitive liquid reagents are transferred between flasks using a cannula, a long, thin stainless steel or Teflon tube, under a positive pressure of inert gas to prevent exposure to the atmosphere. whiterose.ac.uk
These techniques are essential for ensuring the success and reproducibility of palladium-catalyzed cyanations and other air-sensitive transformations in the synthesis of complex organic molecules. whiterose.ac.uk
Purification and Characterization Techniques in Synthesis
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the isolation of the target compound at a high degree of purity and to confirm its chemical identity. Standard laboratory techniques employed for these purposes include flash column chromatography for purification, and Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation and purity assessment.
Flash Column Chromatography for Isolation
Flash column chromatography is a fundamental purification technique in organic synthesis, utilized to separate the desired product from unreacted starting materials, byproducts, and other impurities present in the crude reaction mixture. scripps.edursc.org This method is an air-pressure driven form of column chromatography that employs a finer silica (B1680970) gel (typically 40-63 µm) than traditional gravity chromatography, leading to higher resolution and faster separation. orgsyn.org
In the context of synthesizing substituted benzoates and nitriles, flash chromatography is the standard method for purification. rsc.org After the synthetic reaction is complete, the crude product is typically concentrated and then subjected to purification by flash column chromatography on silica gel. rsc.org The selection of an appropriate solvent system (eluent) is critical for achieving effective separation. The polarity of the eluent is carefully chosen so that the desired compound has a retention factor (Rf) in an optimal range on a Thin Layer Chromatography (TLC) plate, which is used to scout for the right conditions. For compounds of intermediate polarity, common eluents include mixtures of a non-polar solvent like hexanes or pentane with a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (CH₂Cl₂). scripps.edursc.org
In a synthesis of a structurally related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, the crude material obtained after aqueous workup was purified by column chromatography to yield the final product as a white solid. google.com The process involves dissolving the crude mixture, adsorbing it onto a solid support like silica gel or Celite, and then passing a mobile phase through the column to elute the components at different rates based on their affinity for the stationary phase. rsc.orgorgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
| Parameter | Description | Typical Implementation |
|---|---|---|
| Stationary Phase | The solid adsorbent through which the solvent and sample move. | Silica Gel (40-63 µm, 230-400 mesh) orgsyn.org |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the stationary phase. | Mixtures of Hexanes/Ethyl Acetate or Pentane/Dichloromethane scripps.edursc.org |
| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbed onto Celite or silica) or direct liquid loading rsc.orgorgsyn.org |
| Elution Mode | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) orgsyn.org |
| Monitoring | Technique used to analyze the collected fractions. | Thin Layer Chromatography (TLC) |
Application of NMR, HPLC, and LC-MS for Purity and Structure Elucidation
Once purified, the compound's identity, structure, and purity are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the this compound structure. For instance, in the ¹H NMR spectrum of the related methyl 4-bromo-2-cyano-5-fluorobenzoate, distinct signals were observed that correspond to the aromatic protons and the methyl ester protons, with specific chemical shifts (δ) and coupling constants (J) confirming their relative positions on the benzene (B151609) ring. google.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.56 | d (doublet) | 6.4 | Aromatic H |
| 8.03 | d (doublet) | 8.9 | Aromatic H |
| 3.92 | s (singlet) | N/A | Methyl Ester (-OCH₃) |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to determine the purity of a compound. bldpharm.com The purified sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a detector measures the compound as it elutes. A pure sample will ideally show a single peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. bldpharm.com This technique not only assesses the purity of the sample but also confirms its molecular weight. nih.gov The LC separates the compound from any residual impurities, and the mass spectrometer then ionizes the compound and detects its mass-to-charge ratio (m/z). This provides definitive confirmation of the compound's identity by matching the observed molecular weight to the calculated theoretical value. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org Predicted mass spectrometry data for this compound indicates the expected m/z values for various ionized forms (adducts) of the molecule. uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 239.96547 |
| [M+Na]⁺ | 261.94741 |
| [M+NH₄]⁺ | 256.99201 |
| [M-H]⁻ | 237.95091 |
Reactivity and Transformational Chemistry of Methyl 2 Bromo 5 Cyanobenzoate
Reactions at the Bromine Moiety
The carbon-bromine bond is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted carbon of Methyl 2-bromo-5-cyanobenzoate. These reactions generally involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki coupling would involve its reaction with an aryl or vinyl boronic acid to produce biphenyl (B1667301) or styrene (B11656) derivatives, respectively. The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov
A typical transformation would follow the general scheme below, where an arylboronic acid is coupled with this compound to yield a methyl 2-aryl-5-cyanobenzoate derivative.
General Reaction Scheme for Suzuki Coupling

Below is a hypothetical data table illustrating potential reaction conditions and products for the Suzuki coupling of this compound, based on general literature procedures for similar aryl bromides. beilstein-journals.orgresearchgate.net
| Boronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Methyl 5-cyano-2-phenylbenzoate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 5-cyano-2-(4-methoxyphenyl)benzoate |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Methyl 5-cyano-2-(thiophen-2-yl)benzoate |
Stille Coupling Reactions
The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org In the context of this compound, a Stille coupling could be used to introduce alkyl, vinyl, or aryl groups. A significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org
General Reaction Scheme for Stille Coupling

The following table provides hypothetical examples of Stille coupling reactions with this compound, based on general protocols. researchgate.net
| Organostannane (R-SnBu₃) | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | Methyl 5-cyano-2-vinylbenzoate |
| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | Methyl 5-cyano-2-phenylbenzoate |
| Tributyl(ethynyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | Methyl 5-cyano-2-ethynylbenzoate |
Other Palladium-Catalyzed Coupling Reactions
Other significant palladium-catalyzed reactions can be employed to functionalize the bromine position. The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netbeilstein-journals.org This is a highly reliable method for synthesizing aryl alkynes.
The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. researchgate.net This reaction would couple this compound with a primary or secondary amine in the presence of a palladium catalyst and a base, yielding N-aryl amine derivatives.
| Reaction Name | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Methyl 5-cyano-2-(phenylethynyl)benzoate |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | Methyl 5-cyano-2-styrylbenzoate |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Methyl 5-cyano-2-(morpholino)benzoate |
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally unreactive towards traditional nucleophilic substitution, the reaction can proceed if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the cyano group is a moderately strong electron-withdrawing group. Its effect, combined with the ester group, enhances the electrophilicity of the carbon atom attached to the bromine, potentially allowing for nucleophilic aromatic substitution (SNAr).
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide) to restore aromaticity. youtube.com Strong nucleophiles like alkoxides, thiolates, or amines can be used to displace the bromide under suitable, often heated, conditions.
General Reaction Scheme for SNAr

Reactions Involving the Cyano Group
The cyano (nitrile) group in this compound is a versatile functional group that can be transformed into other important moieties.
One of the most common transformations is hydrolysis . Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide.
Another key reaction is reduction . Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (aminomethyl group). davuniversity.org This transformation provides a route to benzylamine (B48309) derivatives.
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis (to acid) | H₂SO₄ (aq), Heat | 2-Bromo-5-carboxybenzoic acid methyl ester |
| Reduction (to amine) | 1. LiAlH₄, THF; 2. H₂O | Methyl 2-bromo-5-(aminomethyl)benzoate |
Hydrolysis and Amidation Reactions
The cyano group of this compound can undergo hydrolysis to a carboxylic acid or be converted into an amide.
Hydrolysis:
Under acidic or basic conditions, the nitrile functionality can be hydrolyzed. Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong acid, such as sulfuric or hydrochloric acid, to yield the corresponding carboxylic acid.
Amidation:
Direct amidation of the ester can be achieved by reacting this compound with an amine. This reaction is often facilitated by a catalyst to proceed at a reasonable rate.
| Reactant | Reagent/Catalyst | Product |
| This compound | Amine (e.g., Aniline) | N-substituted 2-bromo-5-cyanobenzamide |
This transformation is valuable for the synthesis of various substituted benzamides, which are common motifs in pharmaceuticals and other biologically active molecules.
Reduction Reactions of the Nitrile Functionality
The nitrile group in this compound can be selectively reduced to a primary amine, specifically an aminomethyl group. This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation:
This process involves treating the compound with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity of the reduction.
| Catalyst | Hydrogen Pressure | Temperature | Product |
| Grubbs II Catalyst | 5.0 MPa | 55 °C | Methyl 2-bromo-5-(aminomethyl)benzoate |
This reduction provides a pathway to benzylamine derivatives, which are important building blocks in the synthesis of more complex molecules.
Thioamidation (e.g., reaction with Phosphorus Pentasulfide)
The nitrile group can be converted into a thioamide, a functional group where the oxygen atom of an amide is replaced by a sulfur atom. This transformation can be accomplished using various thionating agents.
Reaction with Phosphorus Pentasulfide:
A common method for thioamidation involves reacting the nitrile with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
| Reagent | Product |
| Phosphorus Pentasulfide (P₄S₁₀) | Methyl 2-bromo-5-(thiocarbamoyl)benzoate |
Thioamides are versatile intermediates in organic synthesis and are also found in some biologically active compounds.
Reactions at the Ester Group
The methyl ester group of this compound is also susceptible to various chemical transformations, including hydrolysis and transesterification.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This reaction is a fundamental transformation in organic chemistry.
Acid and Base-Catalyzed Hydrolysis:
Acidic Hydrolysis: Heating the ester in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, will yield 2-bromo-5-cyanobenzoic acid.
Basic Hydrolysis (Saponification): Treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, also produces 2-bromo-5-cyanobenzoic acid.
| Condition | Reagent | Product |
| Acidic | H₂SO₄ / H₂O | 2-bromo-5-cyanobenzoic acid |
| Basic | NaOH / H₂O, then H₃O⁺ | 2-bromo-5-cyanobenzoic acid |
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid and Base-Catalyzed Transesterification:
In the presence of an acid or base catalyst, this compound can react with another alcohol, such as ethanol, to form a new ester. masterorganicchemistry.com
| Catalyst | Alcohol | Product |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 2-bromo-5-cyanobenzoate |
| Base (e.g., NaOEt) | Ethanol | Ethyl 2-bromo-5-cyanobenzoate |
This reaction is useful for modifying the ester group to alter the physical and chemical properties of the molecule.
Exploration of Multi-functional Group Reactivity
The presence of three different functional groups on the benzene (B151609) ring of this compound allows for the exploration of chemoselective reactions. The outcome of a reaction can often be controlled by carefully selecting the reagents and reaction conditions. For instance, the nitrile group can be selectively reduced without affecting the ester or the bromo substituent. Conversely, the ester can be hydrolyzed or transesterified under conditions that leave the nitrile and bromo groups intact.
Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This reactivity, combined with the transformations possible at the nitrile and ester positions, makes this compound a versatile platform for the synthesis of a wide array of complex organic molecules. The potential for this compound to be used in multi-component reactions, where multiple reactants combine in a single step to form a complex product, further highlights its utility in modern organic synthesis. frontiersin.orgresearchgate.netfrontiersin.org
Applications and Functionalization in Advanced Materials and Molecular Devices
Role as a Building Block in Molecular Switch Synthesis
Methyl 2-bromo-5-cyanobenzoate plays a crucial role as a starting material in the synthesis of sophisticated molecular switches. These are molecules that can exist in two or more stable or metastable states and can be reversibly switched between them by external stimuli such as light, heat, or chemical signals. The specific structural features of this compound make it an ideal candidate for constructing the core components of these dynamic molecular systems.
A key application of this compound is in the synthesis of biaryl lactone systems. These systems are characterized by two aromatic rings linked by a single bond, with one of the rings incorporated into a lactone (cyclic ester) structure. The rotation around the biaryl axis can be controlled, leading to different conformations with distinct properties. Research has demonstrated the synthesis of this compound from Methyl-2-bromo-5-iodobenzoate as a step towards creating more complex biaryl lactone molecular switches. appchemical.com
The synthesis of this compound in this context involves the reaction of Methyl-2-bromo-5-iodobenzoate with a cyanide source, effectively replacing the iodine atom with a cyano group. This transformation is a critical step in tailoring the electronic properties of one of the phenyl rings that will form the biaryl system. The presence of the bromo and cyano groups on the benzoate (B1203000) ring provides handles for subsequent cross-coupling reactions, which are essential for linking the two aryl units to form the final biaryl lactone structure.
Building upon the biaryl lactone framework, this compound is instrumental in the development of three-state molecular switches. These advanced switches can access three distinct states, often corresponding to "on," "off," and a third, intermediate state, offering more complex logic operations at the molecular level.
Development of Fluorescent Sensors
The biaryl lactone molecular switches synthesized using this compound as a precursor have shown potential for application as fluorescent sensors. The switching between different conformational states of these molecules can be accompanied by significant changes in their fluorescence properties. For instance, one state might be highly fluorescent (an "on" state), while another is non-fluorescent (an "off" state).
This on/off fluorescence behavior can be triggered by changes in the local environment, such as pH. Research has indicated that the protonation and deprotonation of amine donor groups in these three-state biphenyl (B1667301) molecules can lead to distinct "on" and "off" states with visible color differences. appchemical.com This pH sensitivity suggests that molecules derived from this compound could be developed into fluorescent sensors for detecting changes in acidity. The cyano group, originating from this compound, plays a role in modulating the electronic properties of the system, which is crucial for achieving the desired sensing capabilities.
Design of Molecular Mechanical Devices
Molecular switches are fundamental components of more complex molecular mechanical devices. While the direct application of this compound in the design of devices beyond molecular switches is not extensively documented, its role in creating molecules that can undergo controlled, reversible motion is a critical first step.
The controlled switching of the biaryl lactone systems between planar and non-planar conformations, driven by external stimuli, is a form of molecular motion. This principle can be harnessed to perform work on the nanoscale, which is the defining characteristic of a molecular machine. Therefore, by providing a key building block for these switchable molecules, this compound contributes indirectly to the foundational research and development of molecular mechanical devices.
Investigation of Optical Properties in Advanced Molecules
The incorporation of the cyanobenzoate unit derived from this compound into larger molecular architectures has a significant impact on their optical properties. The cyano group is a well-known electron-withdrawing group, and its presence can influence the absorption and emission spectra of a molecule.
In the context of the three-state biaryl lactone molecular switches, the combination of the cyano acceptor group with various amine donor groups allows for the systematic tuning of the molecule's optical and conducting properties. appchemical.com By strategically placing these groups on the biphenyl skeleton, researchers can manipulate the dihedral angle between the aromatic rings in different states, leading to distinct optical signatures for each state. This ability to engineer the optical properties is essential for applications in molecular electronics and photonics, and this compound provides a valuable synthetic tool to achieve this level of control.
Methyl 2 Bromo 5 Cyanobenzoate in Medicinal Chemistry and Biological Research
Precursor for Pharmacologically Active Compounds
The reactivity of the functional groups in methyl 2-bromo-5-cyanobenzoate allows for its modification and incorporation into larger, more complex molecules with potential therapeutic applications.
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often found to be overactive in various cancers. This overactivity can lead to the increased production of proteins that promote tumor growth, proliferation, and survival. Consequently, the development of eIF4E inhibitors is a significant area of research in cancer therapy. nih.gov While the direct synthesis of eIF4E inhibitors from this compound is not extensively documented in publicly available research, its chemical structure suggests its potential as a starting material for the synthesis of such inhibitors. The bromo and cyano groups can be chemically modified to introduce functionalities that mimic the cap structure of mRNA, which is the natural binding partner of eIF4E.
Table 1: Examples of eIF4E Inhibitors and their Mechanism of Action
| Inhibitor Class | Mechanism of Action | Representative Compound(s) |
| Cap Analogs | Compete with mRNA for binding to the cap-binding site of eIF4E. | 7-Methylguanosine triphosphate (m7GTP) |
| Small Molecule Inhibitors | Bind to eIF4E and disrupt its interaction with other proteins in the translation initiation complex. | Ribavirin |
Luminescent molecules are valuable tools in biological research and diagnostics due to their use in imaging and sensing applications. The development of novel luminescent compounds is an active area of chemical research. While specific derivatives of this compound with luminescent properties have not been detailed in the available literature, the aromatic nature of the compound provides a foundation upon which luminescent moieties could be built. The introduction of extended π-conjugated systems or coordination with luminescent metal ions are common strategies for creating luminescent molecules. rsc.org
Scaffold for Drug Discovery and Development
A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The substituted benzene (B151609) ring of this compound makes it a suitable candidate for a drug discovery scaffold. The bromo, cyano, and methyl ester groups offer multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. This approach can lead to the identification of new compounds with therapeutic potential.
Role in the Synthesis of Thiazole and Thiophene Analogues
Thiazole and thiophene are five-membered heterocyclic rings containing a sulfur atom (and a nitrogen atom in the case of thiazole). These structural motifs are present in a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents. mdpi.com The synthesis of thiazole and thiophene analogues often involves the use of functionalized aromatic starting materials. While the direct use of this compound in the synthesis of such analogues is not explicitly described in the available literature, its reactive functional groups could potentially be utilized in cyclization reactions to form these heterocyclic systems. For example, the bromo group could be a site for cross-coupling reactions to introduce fragments that can then participate in ring formation. derpharmachemica.comorganic-chemistry.orgresearchgate.net
Table 2: Biologically Active Heterocyclic Compounds
| Heterocycle | Example of Biological Activity |
| Thiazole | Anticancer, Antimicrobial mdpi.com |
| Thiophene | Anti-inflammatory, Anticancer derpharmachemica.com |
| Imidazole | Antifungal, Biofilm inhibition google.comresearchgate.net |
Exploration in Autoimmune Disease and Cancer Treatment Research
The development of new treatments for autoimmune diseases and cancer is a major focus of biomedical research. Autoimmune diseases are characterized by the immune system mistakenly attacking the body's own tissues. While there is no direct evidence of this compound or its immediate derivatives being investigated for autoimmune diseases, the chemical scaffolds it can generate might lead to compounds with immunomodulatory properties.
In cancer research, the exploration of novel small molecules that can interfere with cancer cell processes is crucial. The potential of this compound as a precursor to eIF4E inhibitors, as discussed earlier, is one avenue for its relevance in cancer treatment research. nih.gov Furthermore, its use as a scaffold could lead to the discovery of compounds with other anticancer mechanisms.
Theoretical and Computational Studies of Methyl 2 Bromo 5 Cyanobenzoate and Its Derivatives
Conformational Analysis and Dihedral Angles
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. This analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The key parameters in this analysis are the dihedral angles, which describe the relative orientation of different parts of the molecule.
In a related compound, Methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain has been reported to be 5.73 (12)°. researchgate.net This small deviation from planarity is indicative of the electronic conjugation between the ester group and the benzene (B151609) ring, which favors a planar arrangement, balanced against minor steric repulsions. For Methyl 2-bromo-5-cyanobenzoate, a similar near-planar conformation is expected for the ester group to maximize resonance stabilization.
The rotation of the methyl group within the ester functionality is generally considered to have a low energy barrier. The most stable conformation typically involves one of the C-H bonds of the methyl group eclipsing the C=O bond of the ester.
A theoretical conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy at each step. This would generate a potential energy surface, the minima of which correspond to the stable conformations of the molecule.
Table 1: Predicted Key Dihedral Angles in the Lowest Energy Conformer of this compound
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) | Rationale |
| τ1 | C(ar)-C(ar)-C(=O)-O | ~0 or ~180 | Maximizes conjugation between the ester group and the aromatic ring. |
| τ2 | C(ar)-C(ar)-C≡N | ~0 or ~180 | The linear cyano group lies in the plane of the aromatic ring. |
| τ3 | C(ar)-C(=O)-O-CH3 | ~180 | Minimizes steric hindrance between the methyl group and the aromatic ring. |
Note: These are predicted values based on chemical principles and data from related structures. Precise values would require specific quantum chemical calculations.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic properties of molecules like this compound. These studies can predict various parameters that correlate with reactivity.
Key electronic properties that can be calculated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the carbon of the carbonyl group will exhibit positive potential.
Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's reactivity.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |
| LUMO Energy | Low | Suggests a good electron acceptor, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Implies reasonable kinetic stability. |
| ESP Minimum | Located near the carbonyl oxygen and cyano nitrogen atoms. | These sites are the most likely points for electrophilic attack. |
| ESP Maximum | Located on the hydrogen atoms of the methyl group and the carbonyl carbon. | The carbonyl carbon is a primary site for nucleophilic attack. |
These predictions are instrumental in understanding the regioselectivity of reactions involving this compound. For instance, nucleophilic aromatic substitution reactions would be influenced by the electron-withdrawing nature of the cyano and ester groups, as well as the directing effects of the bromo substituent.
Molecular Dynamics Simulations in Complex Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com These simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve placing the molecule in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a period of time.
From these simulations, a wealth of information can be extracted, including:
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects. For this compound, polar solvent molecules would be expected to form specific interactions with the polar cyano and ester groups.
Conformational Dynamics: MD simulations can explore the different conformations the molecule adopts in solution and the timescales of transitions between them. This provides a dynamic view that complements the static picture from conformational analysis.
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory.
When studying the interaction of this compound with a larger system, such as a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.gov In this approach, the chemically active region (e.g., the binding site of the protein and the ligand) is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This allows for the accurate study of reaction mechanisms or binding affinities in complex biological systems.
While specific MD simulation studies on this compound are not prevalent in the literature, the methodology provides a powerful framework for future investigations into its behavior in realistic chemical and biological contexts.
Advanced Characterization and Spectroscopic Analysis in Research
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.
While X-ray crystallographic data for Methyl 2-bromo-5-cyanobenzoate is not publicly available, the analysis of structurally similar compounds provides valuable insights into the expected molecular geometry. For instance, studies on related brominated and cyanated benzene (B151609) derivatives reveal key structural features that would be anticipated in this compound. These include the planarity of the benzene ring and the specific bond lengths and angles of the bromo, cyano, and methyl ester substituents. The bromine atom, being a heavy atom, would be particularly well-defined in the crystal structure, aiding in the solution of the crystallographic data. semanticscholar.orgmdpi.comnih.gov
In-depth Spectroscopic Investigations (e.g., advanced NMR techniques, mass spectrometry)
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, cyano, and ester groups. The methyl group of the ester would appear as a singlet, typically in the range of 3.8-4.0 ppm. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to definitively assign the proton and carbon signals, respectively. researchgate.netsemanticscholar.orgipb.pt
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the cyano group, the carbonyl group of the ester, and the methyl group. The chemical shifts of the aromatic carbons would be indicative of the substituent effects. semanticscholar.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₉H₆BrNO₂). The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units. youtube.comuni.luresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information. youtube.com
Below is a table of predicted mass spectrometry data for various adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.96547 |
| [M+Na]⁺ | 261.94741 |
| [M-H]⁻ | 237.95091 |
| [M+NH₄]⁺ | 256.99201 |
| [M+K]⁺ | 277.92135 |
| [M]⁺ | 238.95764 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of compounds and to monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient separation technique. For a compound like this compound, a reversed-phase HPLC method would typically be employed. sielc.comgyanvihar.orgpharmtech.com This would involve a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of a sample can be determined by the presence of a single major peak in the chromatogram. By calibrating the instrument with a known standard, HPLC can also be used for quantitative analysis to determine the exact concentration of the compound in a sample. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve the best separation and sensitivity. gyanvihar.orgpharmtech.comsigmaaldrich.com
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction. libretexts.orgrochester.edushoko-sc.co.jprsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. By comparing the spot of the reaction mixture to spots of the starting materials, the disappearance of reactants and the appearance of products can be observed over time. libretexts.orgrochester.edu This allows a chemist to determine when a reaction is complete. libretexts.org For this compound, a typical TLC setup might use a silica (B1680970) gel plate and a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The spots can be visualized under UV light.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Sustainable Chemistry Approaches
Current synthetic routes to Methyl 2-bromo-5-cyanobenzoate often rely on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and efficient methodologies.
Catalytic Innovations: Researchers are increasingly investigating the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to construct the cyanobenzoate scaffold with greater precision and under milder conditions. The development of novel ligands and more robust catalyst systems could lead to higher yields, reduced catalyst loading, and broader substrate scope. Photocatalysis and electrochemistry are also emerging as powerful tools for organic synthesis, offering green alternatives that utilize light or electrical energy to drive reactions, minimizing the need for chemical oxidants or reductants.
Biocatalysis: The use of enzymes, or biocatalysts, presents a highly attractive green chemistry approach. Engineered enzymes could offer unparalleled selectivity in the synthesis of this compound and its derivatives, potentially leading to enantiomerically pure products which are highly sought after in the pharmaceutical industry. Biocatalytic processes are typically run in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.
| Synthetic Approach | Potential Advantages |
| Advanced Catalysis | Higher efficiency, milder reaction conditions, lower waste. |
| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Expansion of Applications in Materials Science and Optoelectronics
The unique electronic properties conferred by the bromo and cyano functionalities make this compound an intriguing building block for advanced materials.
Organic Electronics: There is a growing interest in the application of functionalized aromatic compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the cyano group and the potential for further functionalization at the bromine position make this molecule a candidate for designing novel organic semiconductors with tailored electronic properties. Future research could focus on incorporating this moiety into larger conjugated systems to develop new materials for displays, lighting, and solar energy conversion.
Polymer Science: Brominated compounds are widely used as flame retardants. oakwoodchemical.com While the direct application of this compound in this area is not established, its derivatives could be explored as reactive flame retardants that can be chemically incorporated into polymer backbones, reducing the potential for leaching. Furthermore, the cyano group can enhance the thermal stability and polarity of polymers.
Further Exploration in Pharmaceutical and Agrochemical Industries
This compound serves as a key intermediate in the synthesis of more complex molecules, and its future in the life sciences is promising.
Pharmaceuticals: As a versatile scaffold, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. The presence of multiple reaction sites allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. Future research will likely involve its use in the synthesis of novel compounds targeting a variety of diseases. The "magic methyl" effect, where the addition of a methyl group can significantly alter a drug's properties, is a well-known concept in medicinal chemistry that could be explored with derivatives of this compound. mdpi.com
Agrochemicals: Cyanobenzoic acid derivatives have shown potential as herbicides. nih.govmdpi.com The phytotoxic effects of related compounds suggest that derivatives of this compound could be investigated as potential new agrochemicals. Research in this area would focus on synthesizing and screening a library of related compounds to identify those with high efficacy against target weeds and low toxicity to non-target organisms and the environment. Some ester derivatives of benzoic acid have also been investigated for their antifungal activity. nih.gov
| Industry | Potential Future Applications |
| Pharmaceuticals | Synthesis of novel drug candidates, SAR studies. |
| Agrochemicals | Development of new herbicides and fungicides. |
Computational Design and High-Throughput Screening of Derivatives
Modern drug discovery and materials science are heavily reliant on computational tools to accelerate the design and discovery process.
In Silico Design: Computational modeling techniques, such as density functional theory (DFT), can be used to predict the electronic and optical properties of novel materials derived from this compound before they are synthesized in the lab. This in silico approach can guide the design of new molecules with desired characteristics for applications in optoelectronics and other areas. rsc.org
Virtual Screening and QSAR: For pharmaceutical and agrochemical applications, virtual screening can be employed to dock libraries of virtual compounds derived from this compound into the active sites of biological targets. mdpi.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their chemical structure, further streamlining the discovery process. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.comnih.govnih.govbmglabtech.comnuvisan.com As new derivatives of this compound are synthesized, HTS can be utilized to quickly identify promising candidates for further development as pharmaceuticals or agrochemicals.
The continued exploration of this compound and its derivatives, guided by principles of sustainable chemistry and enabled by modern computational and screening technologies, holds the key to unlocking its full potential across a wide spectrum of scientific and industrial fields.
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing methyl 2-bromo-5-cyanobenzoate, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify aromatic protons and carbons. The bromine and cyano groups induce distinct deshielding effects. For example, the cyano group (C≡N) typically causes a downfield shift (~110-120 ppm for ) .
- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1700–1750 cm), cyano (C≡N stretch ~2200–2250 cm), and aromatic C-Br (~500–600 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (expected m/z for CHBrNO: ~254.96) and fragmentation patterns to validate the structure .
Q. What are common synthetic routes to this compound?
- Methodological Answer :
- Step 1 : Start with 2-bromo-5-nitrobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H/Pd-C), then diazotize with NaNO/HSO at 0–5°C. Subsequent treatment with CuCN/KCN introduces the cyano group via the Sandmeyer reaction .
- Step 2 : Esterify the resulting 2-bromo-5-cyanobenzoic acid using methanol and HSO as a catalyst under reflux (~12 hours). Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Replicate Experiments : Ensure consistent reaction conditions (e.g., solvent purity, temperature) to rule out experimental error .
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between aromatic protons and adjacent substituents (Br, CN) can clarify assignments .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or Pd(dppf)Cl with KCO in DMF/HO to activate the C-Br bond for coupling with boronic acids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
- Temperature Control : Reactions typically proceed at 80–100°C; microwave-assisted synthesis can reduce time and improve yields .
Q. How does steric hindrance from substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Electronic vs. Steric Effects : The electron-withdrawing cyano group meta to Br activates the aromatic ring for substitution, but steric hindrance from the methyl ester group may slow kinetics.
- Kinetic Studies : Monitor reaction progress (e.g., via HPLC or TLC) under varying conditions (temperature, nucleophile concentration). Data can be modeled using the Eyring equation to quantify activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
